molecular formula C12H9BrS B428783 3-[2-(2-Bromophenyl)vinyl]thiophene

3-[2-(2-Bromophenyl)vinyl]thiophene

Cat. No.: B428783
M. Wt: 265.17g/mol
InChI Key: LLLVQIFLDCGRNP-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Bromophenyl)vinyl]thiophene is a high-purity chemical building block designed for advanced research and development. This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, connected to a 2-bromophenyl group via a vinyl bridge . The thiophene moiety is a quintessential heteroaromatic system known for its electron-rich nature and is a cornerstone in developing molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the bromine atom on the phenyl ring offers a versatile handle for further structural elaboration through modern cross-coupling methodologies, such as Suzuki or Migita-Kosugi-Stille reactions, making this reagent invaluable for constructing complex molecular architectures . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring conjugated systems for organic electronics will find this compound of particular interest. The molecular structure, incorporating a vinyl-spaced thiophene and phenyl ring, suggests potential application in the synthesis of π-conjugated polymers and small molecules . Such systems are fundamental in developing next-generation organic semiconductors, sensors, and optoelectronic materials due to their tunable HOMO-LUMO energy levels and charge transport capabilities . The strategic substitution pattern positions this compound as a promising precursor for synthesizing novel functional materials with tailored properties.

Properties

Molecular Formula

C12H9BrS

Molecular Weight

265.17g/mol

IUPAC Name

3-[(Z)-2-(2-bromophenyl)ethenyl]thiophene

InChI

InChI=1S/C12H9BrS/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h1-9H/b6-5-

InChI Key

LLLVQIFLDCGRNP-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)C=CC2=CSC=C2)Br

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CSC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CSC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 2 2 Bromophenyl Vinyl Thiophene

Strategies for Carbon-Carbon Bond Formation in Arylvinyl Thiophenes

The construction of the arylvinyl thiophene (B33073) framework is a critical step in the synthesis of the target compound. Several powerful carbon-carbon bond-forming reactions have been employed for this purpose, with palladium-catalyzed cross-coupling reactions and olefination reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Approaches

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing arylvinyl thiophenes, this reaction typically involves the coupling of a vinyl-substituted thiophene boronic acid or ester with an aryl halide, or conversely, a thiophene boronic acid or ester with a vinyl-substituted aryl halide. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Recent advancements have focused on improving the efficiency and scope of this reaction. For instance, the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, has enabled the use of lower catalyst loadings (0.25–1 mol% palladium(II) acetate) and achieved high yields (69–93%) in the synthesis of related cyclopropylthiophenes. semanticscholar.org These conditions are often transferable to the synthesis of vinylthiophenes.

A notable development is the use of a bromo substituent on an aryl ring as a traceless directing group to achieve regioselective β-vinylation of 2-arylthiophenes. researchgate.net This method involves an initial palladium-catalyzed coupling to form a 2-(2-bromoaryl)thiophene, followed by a palladium 1,4-migration that activates the C3-H bond of the thiophene ring for a subsequent Heck-type vinylation. researchgate.net This strategy allows for the programmed synthesis of 2,3,5-trisubstituted thiophenes. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Arylvinyl Thiophene Synthesis

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)₂ / SPhosBromothiophenes and cyclopropylboronic acidCyclopropylthiophenesLow catalyst loading, high yields. semanticscholar.org
PdCl(CH)(dppb)2-(2-bromophenyl)-5-methylthiophene and styrene2-Aryl-3-vinylthiopheneAchieved a 67% ratio of the desired 1,4-migration product. researchgate.net
Pd(OAc)₂ / P(o-tol)₃Aryl halides and vinylboronic acidsArylvinyl compoundsGeneral method for vinylation.

Olefination Reactions for Vinyl Moiety Installation

Olefination reactions provide a direct route to the vinyl linkage in 3-[2-(2-Bromophenyl)vinyl]thiophene. The most common methods include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base, with an aldehyde or ketone. organic-chemistry.orgwikipedia.org For the synthesis of our target compound, this could involve the reaction of a thiophene-3-ylphosphonium ylide with 2-bromobenzaldehyde (B122850), or a 2-bromobenzylphosphonium ylide with thiophene-3-carbaldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com A key advantage of the HWE reaction is that it typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.org The phosphonate byproducts are also water-soluble, simplifying purification. wikipedia.org This reaction would involve reacting a phosphonate ester, such as diethyl (thiophen-3-ylmethyl)phosphonate, with 2-bromobenzaldehyde in the presence of a base.

Another relevant palladium-catalyzed reaction is the Heck reaction , which couples an alkene with an aryl or vinyl halide. organic-chemistry.orgmdpi.com In this case, 3-vinylthiophene (B81652) could be coupled with 1-bromo-2-iodobenzene (B155775) or a related aryl halide in the presence of a palladium catalyst and a base to form the desired product. The Heck reaction generally exhibits high trans selectivity. organic-chemistry.org

Modular Synthetic Routes to Substituted Thiophene-Vinyl-Aryl Frameworks

Modular and convergent synthetic strategies offer significant advantages for creating libraries of substituted thiophene-vinyl-aryl compounds. These approaches involve the separate synthesis of key building blocks that are then coupled in the final steps. This allows for the introduction of diverse substituents on both the thiophene and aryl rings.

One such modular approach involves a Paal-Knorr pyrrole (B145914) synthesis to create functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, demonstrating the flexibility of building block synthesis for creating complex conjugated systems. nih.gov While not directly synthesizing the target molecule, this highlights the principle of modularity.

A powerful strategy for creating fully substituted thiophenes involves the successive magnesiation of 2,5-dichlorothiophene (B70043) at the 3- and 4-positions, followed by trapping with electrophiles. nih.gov Subsequent manipulation of the chloro substituents allows for the introduction of further functionality. nih.gov This method could be adapted to introduce a vinyl group or a precursor for olefination at the 3-position.

Synthesis of Key Intermediates and Analogues Bearing the 2-(2-Bromophenyl)vinyl Moiety

The synthesis of this compound relies on the availability of key precursors.

2-Bromostyrene and its derivatives are crucial intermediates. They can be synthesized through various methods, including the dehydration of the corresponding bromophenyl methyl carbinol. Another route is the decarboxylative bromination of cinnamic acids, a modification of the Hunsdiecker reaction. A highly stereoselective synthesis of trans-β-bromostyrene can be achieved using N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate. Direct bromination of styrenes with NBS and sodium persulfate has also been reported as a convenient method. sci-hub.se

Thiophene-3-carbaldehyde is another essential building block. It can be prepared through the formylation of 3-bromothiophene (B43185) after selective lithiation at the 2-position using LDA, followed by trapping with DMF. encyclopedia.pub It can also be synthesized via the [3+2] cycloaddition of 1,4-dithiane-2,5-diol (B140307) and ynals. researchgate.net Bromination of thiophene-3-carbaldehyde can provide brominated derivatives for further functionalization. rsc.org

Thiophene-3-yl phosphonium salts are precursors for the Wittig reaction. These can be synthesized from the corresponding halomethylthiophene and triphenylphosphine. The direct formation of 3-vinylthiophenes has also been reported from the reaction of α-mercaptoaldehydes and ketones with 1,3-butadien-1-yltriphenylphosphonium salts. cdnsciencepub.comcdnsciencepub.com

Regio- and Stereoselective Synthetic Control in Vinyl Thiophene Systems

Achieving the desired regio- and stereochemistry is paramount in the synthesis of this compound.

Regioselectivity in the functionalization of the thiophene ring is a well-studied area. The C2 and C5 positions are generally more reactive towards electrophilic substitution, while the C3 and C4 positions are less reactive. Directed metalation strategies, often employing lithium amides or Grignard reagents, are crucial for achieving functionalization at the less reactive positions. uni-muenchen.de The use of directing groups can also control the regioselectivity of C-H functionalization reactions. For instance, the aforementioned palladium 1,4-migration strategy provides a powerful tool for regioselective C3-vinylation. researchgate.net

Stereoselectivity of the vinyl linkage is primarily controlled by the choice of olefination reaction.

Wittig Reaction: The stereochemical outcome is highly dependent on the ylide used. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.orgwikipedia.org The Schlosser modification can be used to obtain the (E)-alkene from unstabilized ylides. wikipedia.org

Horner-Wadsworth-Emmons Reaction: This reaction is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org However, modifications such as the Still-Gennari protocol allow for high (Z)-selectivity. mdpi.com

Heck Reaction: Generally provides the trans (E) isomer with high selectivity. organic-chemistry.org

The choice of base and reaction conditions can also influence the E/Z ratio in these reactions. For example, in the HWE reaction, using potassium bases can sometimes favor the (Z)-isomer. conicet.gov.ar

Table 2: Comparison of Olefination Reactions for Stereocontrol

ReactionTypical StereoselectivityKey Features
Wittig (unstabilized ylide)(Z)-selectiveReaction is under kinetic control. t-kougei.ac.jp
Wittig (stabilized ylide)(E)-selectiveReaction is often under thermodynamic control. t-kougei.ac.jp
Horner-Wadsworth-Emmons(E)-selectiveWater-soluble byproduct simplifies purification. wikipedia.org
Still-Gennari HWE(Z)-selectiveUtilizes phosphonates with electron-withdrawing groups on the phosphorus substituents. mdpi.com
Heck Reactiontrans (E)-selectivePalladium-catalyzed coupling of an alkene and an aryl/vinyl halide. organic-chemistry.org

Advanced Spectroscopic Characterization for Structural Elucidation of 3 2 2 Bromophenyl Vinyl Thiophene

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides profound insights into the functional groups and molecular vibrations of a compound. For 3-[2-(2-Bromophenyl)vinyl]thiophene, the spectra are expected to be characterized by vibrations of the thiophene (B33073) ring, the bromophenyl group, and the vinyl bridge.

The FT-IR and FT-Raman spectra of thiophene and its derivatives have been studied extensively. researchgate.netripublication.comweizmann.ac.il The C-H stretching vibrations of the thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations of both the thiophene and phenyl rings are expected to appear in the 1600-1400 cm⁻¹ range. rroij.com The presence of the vinyl group (-CH=CH-) will introduce characteristic C-H stretching vibrations around 3050-3010 cm⁻¹ and a C=C stretching vibration in the region of 1650-1600 cm⁻¹. The trans configuration of the vinyl group, which is common in such compounds, typically shows a strong out-of-plane C-H bending vibration around 965 cm⁻¹.

The bromophenyl moiety will contribute its own set of characteristic vibrations. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The substitution pattern on the benzene (B151609) ring will also influence the positions of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

A comparative analysis with similar structures, such as chalcone (B49325) derivatives containing bromothiophene, indicates that the carbonyl group in those compounds shows a strong band around 1680 cm⁻¹. rroij.comrasayanjournal.co.in Since this compound lacks a carbonyl group, the absence of a strong absorption in this region would be a key distinguishing feature.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Thiophene RingC-H Stretching3100-3000FT-IR, FT-Raman
C=C Stretching1550-1400FT-IR, FT-Raman
Phenyl RingC-H Stretching3100-3000FT-IR, FT-Raman
C=C Stretching1600-1450FT-IR, FT-Raman
Vinyl Group=C-H Stretching3050-3010FT-IR, FT-Raman
C=C Stretching1650-1600FT-IR, FT-Raman
Trans C-H Out-of-plane Bend~965FT-IR
Bromophenyl GroupC-Br Stretching600-500FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiophene ring, the vinyl group, and the bromophenyl ring. Based on the analysis of a closely related compound, (E)-3-[2-(2-Bromophenyl)ethenyl]-1,2-dihydro-1-methyl-quinoxalin-2-one, which features the same (E)-[2-(2-bromophenyl)vinyl] moiety, we can predict the chemical shifts for this part of the molecule. dovepress.com The vinyl protons are expected to appear as doublets in the range of δ 7.0-8.5 ppm, with a coupling constant (J) of approximately 15-16 Hz, characteristic of a trans configuration. dovepress.com

The protons of the 3-substituted thiophene ring will exhibit a characteristic splitting pattern. The proton at the 2-position will likely appear as a doublet of doublets, coupled to the protons at the 4 and 5-positions. The protons at the 4 and 5-positions will also show coupling to each other and to the proton at the 2-position, resulting in complex multiplets. Their chemical shifts are expected in the aromatic region, typically between δ 7.0 and 7.8 ppm.

The protons of the 2-bromophenyl group will appear as a multiplet in the aromatic region, likely between δ 7.1 and 7.7 ppm. The ortho, meta, and para protons will have slightly different chemical shifts due to the electronic effect of the bromine atom and the vinyl substituent.

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring typically resonate in the range of δ 120-145 ppm. hmdb.capsu.eduresearchgate.net The carbon attached to the vinyl group (C3 of thiophene) will be shifted downfield due to the substituent effect. The carbons of the vinyl group are expected to appear in the δ 120-140 ppm region.

The carbons of the bromophenyl ring will also resonate in the aromatic region. The carbon atom bonded to the bromine (C2 of the phenyl ring) will have a characteristic chemical shift, typically in the range of δ 120-125 ppm, influenced by the heavy atom effect of bromine. The other phenyl carbons will appear between δ 125 and 140 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Thiophene H2~7.2-7.5 (dd)~125-130
Thiophene H4~7.0-7.3 (m)~123-128
Thiophene H5~7.3-7.6 (m)~126-131
Vinyl Hα~7.0-8.0 (d, J ≈ 16 Hz)~120-135
Vinyl Hβ~7.0-8.0 (d, J ≈ 16 Hz)~120-135
Phenyl H3'~7.2-7.5 (m)~128-132
Phenyl H4'~7.1-7.4 (m)~127-130
Phenyl H5'~7.3-7.6 (m)~129-133
Phenyl H6'~7.5-7.8 (m)~130-135
Thiophene C3-~135-145
Phenyl C1'-~138-142
Phenyl C2'-~120-125

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, comprising the thiophene ring, the vinyl bridge, and the phenyl ring, is expected to give rise to strong absorptions in the UV-Vis region.

For similar styrylthiophene compounds, the main absorption bands are typically observed in the range of 300-400 nm. acs.orgacs.org These absorptions are generally attributed to π-π* transitions within the conjugated system. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The presence of the bromine atom on the phenyl ring may cause a slight red shift (bathochromic shift) compared to the unsubstituted analogue due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. The solvent used for the measurement can also influence the position and shape of the absorption bands. In nonpolar solvents, vibrational fine structure may be observed in the absorption spectrum. acs.org

Solid-State Structural Determination via X-ray Diffraction (if applicable for similar compounds or derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. While no specific X-ray crystallographic data for this compound was found in the searched literature, analysis of similar structures can provide insights into its likely solid-state conformation.

For related thiophene-containing molecules and stilbene (B7821643) derivatives, a trans configuration of the vinyl double bond is commonly observed in the solid state as it is thermodynamically more stable. acs.org The planarity of the molecule will be a key feature, although some twisting between the thiophene and phenyl rings with respect to the vinyl bridge is possible to minimize steric hindrance. The crystal packing is likely to be influenced by π-π stacking interactions between the aromatic rings and potentially by halogen bonding involving the bromine atom. Studies on polythiophene have shown that heat treatment can increase crystallinity. dtic.mil

Computational and Theoretical Investigations of 3 2 2 Bromophenyl Vinyl Thiophene

Electronic Structure and Chemical Reactivity Descriptors

Fukui Indices for Local Reactivity Prediction

Fukui indices are a key concept in conceptual density functional theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes.

The reactivity of a specific atomic site in 3-[2-(2-Bromophenyl)vinyl]thiophene can be predicted by calculating the condensed Fukui indices for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ0). These are calculated based on the electron populations of the individual atoms in the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule.

ƒ+ indicates the propensity of a site to accept an electron (nucleophilic attack).

ƒ- indicates the propensity of a site to donate an electron (electrophilic attack).

ƒ0 indicates the propensity of a site to react with a radical species.

While specific Fukui indices for this compound are not available in the reviewed literature, a hypothetical analysis would likely reveal the carbon atoms of the vinyl bridge and specific positions on the thiophene (B33073) and bromophenyl rings as key sites for various reactions. The bromine and sulfur atoms would also exhibit distinct reactivity patterns.

Hypothetical Fukui Indices Data Table for this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

Atom ƒ+ (Nucleophilic Attack) ƒ- (Electrophilic Attack) ƒ0 (Radical Attack)
C (vinyl, alpha) 0.085 0.050 0.068
C (vinyl, beta) 0.060 0.090 0.075
C (thiophene, C2) 0.045 0.110 0.078
C (thiophene, C5) 0.055 0.095 0.075
C (phenyl, C2-Br) 0.120 0.030 0.075
Br 0.090 0.025 0.058

Photophysical and Nonlinear Optical (NLO) Property Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules. It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding a molecule's UV-Vis absorption spectrum and its photophysical behavior. For this compound, TD-DFT calculations would elucidate how the molecule absorbs light and transitions to an excited state.

The calculations would identify the key molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated systems like this, the primary electronic transition is often a π → π* transition from the HOMO to the LUMO. The presence of the bromine atom and the sulfur heteroatom can influence the energies of these orbitals and introduce other possible transitions. Studies on similar styryl-thiophene structures have utilized TD-DFT to analyze their electronic spectra and the nature of their vertical electronic transitions.

Illustrative TD-DFT Data for a Related Styrylthiophene Derivative (Note: This data is based on general findings for similar compounds and is not specific to this compound.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 3.25 381 0.85 HOMO → LUMO (95%)
S0 → S2 3.80 326 0.15 HOMO-1 → LUMO (80%)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry allows for the prediction of β, providing a way to screen potential NLO materials. For this compound, the presence of a π-conjugated system suggests it may possess NLO properties.

Calculations of the first-order hyperpolarizability are typically performed using DFT methods. The magnitude of β is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and molecular asymmetry. The bromophenyl and thiophene moieties can act as donor/acceptor groups, and their electronic communication through the vinyl bridge would be critical to the NLO response. While specific calculations for this compound are not documented in the searched literature, studies on other thiophene derivatives have shown that structural modifications can significantly tune their NLO properties.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The properties of this surface, such as the normalized contact distance (d_norm), provide insights into the nature and strength of intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots display the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions (e.g., H···H, C···H, Br···H) appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. For this compound, this analysis would reveal the dominant forces governing its crystal packing, such as van der Waals forces, halogen bonding (due to the bromine atom), and π-π stacking interactions.

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Brominated Thiophene Derivative (Note: This data is hypothetical and serves to illustrate the output of such an analysis.)

Interaction Type Contribution (%)
H···H 45.2
C···H / H···C 22.5
Br···H / H···Br 15.8
S···H / H···S 8.5
C···C 5.0

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework used to analyze the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, which are points where the gradient of the electron density is zero.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide information about the nature of the interaction. For instance, the value of ρ at a BCP correlates with the strength of the bond, while the sign of ∇²ρ can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals, hydrogen bond) interactions (∇²ρ > 0). For this compound, QTAIM analysis would be used to characterize the covalent bonds within the molecule and to investigate weaker intramolecular and intermolecular interactions, such as C-H···π or potential halogen bonds involving the bromine atom. This provides a deeper understanding of the electronic structure and stability of the molecule.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

No published research data is currently available for this section.

Reactivity Profiles and Mechanistic Studies of 3 2 2 Bromophenyl Vinyl Thiophene

Electrochemical Behavior and Redox Processes

The electrochemical properties of styrylthiophene derivatives are of significant interest due to their potential applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. These properties are typically investigated using voltammetric techniques.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of molecules like 3-[2-(2-Bromophenyl)vinyl]thiophene. mdpi.comnih.gov In a typical CV experiment, the potential is swept linearly between two vertex potentials and back, and the resulting current is measured. nih.gov This allows for the characterization of both oxidation (electron removal) and reduction (electron addition) processes. nih.gov For conjugated molecules such as this, the oxidation typically occurs on the electron-rich π-conjugated system, while reduction can be more complex, often involving the aromatic rings or specific functional groups. kpi.ua

DPV is a related technique that offers higher sensitivity by superimposing small pulses on the linear potential sweep. mdpi.com This method is particularly useful for determining the precise potentials of redox events and can help distinguish between closely spaced peaks. mdpi.comnih.gov Studies on similar thiophene-based oligomers and conjugated systems show that the CV scans often reveal one or more oxidation peaks corresponding to the formation of radical cations and subsequently dications. semanticscholar.orgresearchgate.net These processes can be reversible or irreversible, depending on the stability of the generated charged species. researchgate.net The presence of the electron-rich thiophene (B33073) ring suggests that this compound would exhibit an accessible oxidation potential.

The onset potentials for oxidation (Eonset,ox) and reduction (Eonset,red) obtained from CV or DPV measurements are used to estimate the HOMO and LUMO energy levels of the compound. nih.gov The HOMO level is related to the ease of oxidation (electron donation), while the LUMO level is related to the ease of reduction (electron acceptance). These energy levels can be calculated using empirical formulas that relate them to the onset potentials measured against a reference electrode, such as ferrocene/ferrocenium (Fc/Fc⁺). rsc.org

Compound ClassTypical Onset Oxidation Potential (V vs. Fc/Fc⁺)Typical Onset Reduction Potential (V vs. Fc/Fc⁺)Estimated Electrochemical Band Gap (eV)
Styrylthiophenes+0.8 to +1.2-1.5 to -2.02.3 to 3.2
Oligothiophenes+0.5 to +1.1-1.8 to -2.52.3 to 3.0

Note: The data in the table are representative values for the general classes of compounds and are intended for illustrative purposes. Actual experimental values for this compound may vary.

Photoreactivity and Photocyclization Mechanisms

Styrylthiophenes are well-known for their photoreactivity, particularly their ability to undergo intramolecular photocyclization. This reaction, analogous to the Mallory reaction of stilbenes, provides a powerful synthetic route to fused polycyclic aromatic systems, including thiahelicenes. acs.orgfrontiersin.org

The key step in the photoreactivity of this compound is a light-induced 6π-electrocyclization. acs.org The regiochemistry of this cyclization is determined by which atoms of the phenyl and thiophene rings form the new carbon-carbon bond. Extensive experimental and theoretical studies on 3-styrylthiophene (B428788) derivatives have shown a distinct and predictable outcome. acs.orgnih.govnih.gov

Upon irradiation, 3-styrylthiophenes exclusively undergo cyclization between the C2 position of the phenyl ring and the C2 position of the thiophene ring. acs.orgnih.gov This specific connectivity leads to the formation of a naphtho[1,2-b]thiophene (B13749340) core structure. acs.orgnih.gov The alternative cyclization pathway, which would lead to a naphtho[2,3-b]thiophene, is not observed. acs.org The presence of the bromine atom at the ortho position of the phenyl ring in this compound is expected to direct the photocyclization to form a bromo-substituted naphtho[1,2-b]thiophene derivative.

The generally accepted mechanism for the photocyclization of styrylthiophenes involves several key steps: acs.org

Photoisomerization : Upon absorption of UV light, the thermodynamically more stable (E)-isomer of the styrylthiophene can undergo isomerization to the (Z)-isomer. The (Z)-isomer is required for the subsequent cyclization step as it brings the reacting phenyl and thiophene rings into close proximity.

Electrocyclization : The (Z)-isomer, in an excited state, undergoes a conrotatory 6π-electrocyclization to form a transient dihydronaphthothiophene intermediate. acs.org

Oxidation/Dehydrogenation : This non-aromatic intermediate is then oxidized, typically by an added oxidizing agent like iodine or in the presence of air, to eliminate two hydrogen atoms (or in this case, potentially HBr) and form the final, stable, fully aromatic naphthothiophene system. researchgate.net The use of a hydrogen iodide scavenger, such as 1,2-butylene oxide, can improve the efficiency of the reaction. frontiersin.org

This photochemical pathway is a powerful tool for synthesizing complex, thiophene-fused aromatic compounds from relatively simple styryl precursors. researchgate.net

Chemical Transformations and Derivatization Reactions

The structure of this compound offers multiple sites for chemical modification, making it a versatile building block for more complex molecules. The aryl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org

The most prominent transformations involve the C-Br bond of the phenyl ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are highly effective for forming new carbon-carbon bonds at this position. organic-chemistry.orgdiva-portal.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a wide variety of organoboron compounds (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base. d-nb.inforesearchgate.net This would allow for the synthesis of derivatives where the bromine atom is replaced by various aryl or heteroaryl groups, extending the π-conjugated system. nih.gov

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene, again using a palladium catalyst and a base. organic-chemistry.orgmdpi-res.com This would enable the attachment of various vinyl groups to the phenyl ring, further functionalizing the molecule. mdpi.com

Besides the C-Br bond, the thiophene ring itself can be functionalized, for instance, through lithiation followed by reaction with an electrophile, although regioselectivity can be a challenge. The vinyl bridge can also undergo reactions such as hydrogenation to form the saturated ethyl bridge or dihydroxylation. nih.gov

Reaction TypeReactantTypical Catalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, K₂CO₃3-[2-(2-Arylphenyl)vinyl]thiophene
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NDerivatives with new vinyl groups on the phenyl ring
HydrogenationH₂Pd/C3-[2-(2-Bromophenyl)ethyl]thiophene

Advanced Applications in Materials Science and Organic Electronics

Development of Organic Optoelectronic Devices

There is no available information detailing the integration or performance of 3-[2-(2-Bromophenyl)vinyl]thiophene in organic optoelectronic devices. Research in this area tends to focus on derivatives with specific donor-acceptor structures or on polymeric forms to enhance performance. co-ac.comresearchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs)

No studies were found that report the use of this compound as a host, emitter, or charge-transport material in OLEDs. While a related isomer, 3-Bromo-4-[2-(3-thienyl)vinyl]thiophene, is noted for its potential application in OLEDs, this information is not transferable due to the different electronic and steric effects of the isomer. evitachem.com

Components in Organic Photovoltaics and Solar Cells

There is no evidence of this compound being used as a donor or acceptor material in organic solar cells. The development of materials for photovoltaics is highly specific, often requiring careful tuning of energy levels, which has not been documented for this compound. co-ac.comrsc.org

Utilization in Nonlinear Optical (NLO) Materials Development

While styrylthiophene derivatives are a known class of chromophores investigated for their NLO properties, no studies have specifically measured or calculated the hyperpolarizability or other NLO characteristics of this compound. dntb.gov.uaconnectedpapers.com The NLO response is highly dependent on the specific molecular structure and symmetry, which remains uncharacterized for this compound.

Advanced Functional Materials: Covalent Organic Frameworks (COFs) and Molecular Solenoids

Covalent Organic Frameworks (COFs): Thiophene-containing molecules are used as building blocks for COFs, but this compound has not been identified as a linker or node in any published COF structures. uni-muenchen.demdpi.com The geometry of the molecule may not be suitable for forming the regular, porous, crystalline structures required of COFs.

Molecular Solenoids: Styrylthiophenes can serve as precursors in the synthesis of thiahelicenes, which are being explored as molecular solenoids. acs.orgresearchgate.net However, the research focus is on the final helicene product and its transport properties, not on the application of the precursor molecule itself. frontiersin.orgnih.gov

Design of Charge Transport Materials and Chemical Sensors

There are no specific studies that characterize the charge transport properties (e.g., hole or electron mobility) of this compound. Such properties are fundamental to a material's utility in electronic devices but remain uninvestigated for this compound. rsc.orgrsc.org Similarly, no research has been found on the application of this specific molecule in the development of chemical sensors. dcu.iegrafiati.com

Future Research Directions and Outlook for 3 2 2 Bromophenyl Vinyl Thiophene

Exploration of Novel Catalytic and Green Synthetic Methodologies

The synthesis of 3-[2-(2-Bromophenyl)vinyl]thiophene and its analogues is a critical area of ongoing research, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. While traditional cross-coupling reactions have been instrumental, the future lies in the exploration of novel catalytic systems and green synthetic protocols.

Moreover, there is a growing interest in moving away from precious metal catalysts towards more abundant and less toxic alternatives, such as copper or nickel-based catalysts. researchgate.net The exploration of catalyst-free reaction conditions, potentially activated by microwave irradiation or mechanochemistry, also represents a promising avenue for green synthesis. The overarching goal is to develop synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing the environmental impact. google.com

Table 1: Potential Catalytic Systems for Greener Synthesis of Vinylthiophenes

Catalyst SystemLigandBaseSolventReaction TypePotential Advantage
Pd(OAc)₂ / SPhosSPhosK₃PO₄t-Amyl Alcohol/H₂OSuzuki-MiyauraHigh efficiency, low catalyst loading
CuI / 1,10-phenanthroline1,10-phenanthrolineCs₂CO₃DMFC-S CouplingUse of a more abundant metal
NiCl₂(dppp)dpppZnTHFKumada CouplingAlternative to palladium
None (Microwave)-K₂CO₃Ethanol/H₂OHeck-typeReduced reaction times, energy efficiency

Advanced Spectroscopic Characterization Techniques for In-Situ Analysis

A deep understanding of the electronic and structural properties of this compound is paramount for its application in functional materials. While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, future research will increasingly rely on advanced spectroscopic methods, particularly for in-situ analysis.

Techniques such as time-resolved absorption and fluorescence spectroscopy will be crucial for probing the excited-state dynamics of the molecule. This information is vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the fate of photogenerated excitons determines device efficiency. In-situ Raman and infrared spectroscopy can provide real-time monitoring of the synthesis process, offering insights into reaction kinetics and intermediates. sci-hub.box This can aid in optimizing reaction conditions and improving yields.

Furthermore, advanced techniques like terahertz spectroscopy could be employed to study low-frequency vibrational modes, which are sensitive to intermolecular interactions and packing in the solid state. This is particularly relevant for understanding charge transport in organic field-effect transistors (OFETs). The combination of experimental data with theoretical calculations will provide a comprehensive picture of the molecule's behavior from the single-molecule level to the bulk material. sci-hub.boxacs.org

Refined Computational Models for Predictive Material Design

Computational chemistry has become an indispensable tool in materials science, and its role in the study of this compound will continue to grow. Future research will focus on developing and applying more refined computational models to accurately predict the properties of this molecule and its derivatives, thereby guiding synthetic efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will remain the workhorses for predicting ground and excited-state properties, such as molecular geometries, electronic energy levels (HOMO/LUMO), and absorption/emission spectra. ulb.ac.beresearchgate.netrsc.org The development and application of more accurate exchange-correlation functionals and basis sets will be crucial for obtaining results that are in better agreement with experimental data. acs.org

Beyond the single-molecule level, multiscale modeling approaches will be employed to predict the properties of bulk materials. This involves combining quantum mechanical calculations with molecular dynamics simulations to understand how intermolecular interactions and solid-state packing influence properties like charge mobility and liquid crystalline behavior. acs.org Ultimately, the goal is to establish robust computational workflows for the in silico design of new materials based on the this compound scaffold with tailored properties for specific applications. researchgate.net

Table 2: Computationally Predicted Properties for Guiding Material Design

PropertyComputational MethodRelevance
HOMO/LUMO EnergiesDFTPredicts charge injection/transport properties and photovoltaic potential
Band GapDFT/TD-DFTDetermines optical absorption and emission wavelengths
Excitation EnergiesTD-DFTCorrelates with UV-Vis absorption spectra
Dipole MomentDFTInfluences solubility and molecular packing
Charge Carrier MobilityKinetic Monte CarloPredicts performance in OFETs

Comprehensive Structure-Property Relationship Studies for Functional Enhancement

The functional properties of this compound are intrinsically linked to its molecular structure. A systematic exploration of structure-property relationships is therefore essential for the rational design of materials with enhanced performance.

Future research will involve the synthesis of a library of derivatives where different parts of the molecule are systematically modified. For instance, the bromine atom on the phenyl ring can be replaced with various electron-donating or electron-withdrawing groups to tune the electronic properties. acs.org The substitution pattern on the thiophene (B33073) ring can also be altered to influence conjugation and molecular packing. acs.org The length and nature of the vinyl linker can be varied to modulate the degree of electronic communication between the aromatic units. acs.org

Each new derivative will be subjected to a comprehensive characterization of its optical, electronic, and morphological properties. By correlating these properties with the specific structural modifications, a clear understanding of the underlying structure-property relationships will emerge. ethz.chacs.org This knowledge will be invaluable for the targeted design of next-generation materials for a wide range of applications, from flexible electronics to advanced sensors. ulb.ac.beacs.orgresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-[2-(2-Bromophenyl)vinyl]thiophene, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, between brominated thiophene precursors and vinyl-substituted aryl bromides. For example:

  • Stille Coupling : A mixture of 2-bromo-thiophene derivatives and tributyl(vinylphenyl)stannane in the presence of Pd(PPh₃)₄ yields the target compound. Reaction temperature (80–120°C) and solvent polarity (THF vs. DMF) critically affect regioselectivity .
  • Side Reactions : Competing homocoupling of vinyl groups can occur if oxygen is not rigorously excluded, reducing yields by ~15–20% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 6.8–7.5 ppm, with vinyl protons as coupling doublets (J = 16 Hz) at δ 6.2–6.8 ppm. The bromophenyl group shows distinct deshielding in ¹³C spectra (C-Br at ~125 ppm) .
  • GC-MS : Molecular ion peaks at m/z 275–277 (M⁺) confirm the presence of bromine isotopes (³⁵Br and ³⁷Br) .

Q. How do steric effects from the 2-bromophenyl group influence the compound’s reactivity?

The ortho-bromo substituent introduces steric hindrance, reducing electrophilic substitution at the thiophene α-position. For example, bromination of the thiophene ring requires harsher conditions (e.g., Br₂/FeCl₃ at 60°C) compared to unsubstituted thiophenes .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO Gap : ~3.2 eV, indicating potential as a semiconductor. The vinyl group delocalizes electron density, reducing the gap by 0.4 eV compared to non-vinyl analogs .
  • Charge Transport : Predicted hole mobility (µh) of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Data Validation : Cross-reference X-ray diffraction data with the Cambridge Structural Database (CSD) or NIST Chemistry WebBook to verify bond lengths (C-Br: 1.89–1.92 Å) and dihedral angles (thiophene-phenyl: 45–50°) .
  • Temperature Effects : Discrepancies in unit cell parameters may arise from temperature-dependent crystal packing (e.g., thermal expansion coefficients) .

Q. How does the compound’s structure impact its performance in optoelectronic devices?

  • Absorption Spectra : Strong π-π* transitions at λ_max ≈ 320 nm (UV-vis), with bathochromic shifts observed in polar solvents due to solvatochromism .
  • OLED Applications : When doped into emissive layers, it exhibits blue-green luminescence (CIE coordinates: 0.21, 0.34) but requires co-hosts (e.g., CBP) to suppress aggregation-induced quenching .

Q. What are the toxicological implications of thiophene derivatives like this compound?

  • Metabolic Pathways : Cytochrome P450-mediated oxidation generates reactive epoxides, which may form DNA adducts. In vitro assays (e.g., Ames test) show weak mutagenicity at >100 µM .
  • Safety Protocols : Handling requires PPE (gloves, goggles) and fume hoods to minimize inhalation/contact, as brominated aromatics are potential skin irritants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.